molecular formula C19H20ClNO B1614411 3-Chloro-3'-piperidinomethyl benzophenone CAS No. 898792-96-6

3-Chloro-3'-piperidinomethyl benzophenone

Cat. No. B1614411
CAS RN: 898792-96-6
M. Wt: 313.8 g/mol
InChI Key: AFZGZTFPZKDHAF-UHFFFAOYSA-N
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Description

“3-Chloro-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C19H20ClNO and a molecular weight of 313.82 . It is used in various scientific research applications due to its unique properties.


Molecular Structure Analysis

The molecular structure of “3-Chloro-3’-piperidinomethyl benzophenone” consists of a benzophenone core with a chlorine atom on one phenyl ring and a piperidinomethyl group on the other .

Scientific Research Applications

Degradation Mechanisms and Environmental Impacts

  • Kinetics and Degradation Mechanism : BP-3's degradation in water during chlorination and UV/chlorination reactions follows pseudo-first-order kinetics. The degradation pathways involve electrophilic aromatic halogenation, with different transformation products identified across reactions. This indicates potential research applications in water treatment and environmental remediation efforts to address pollution from similar compounds (Lee et al., 2020).

  • Oxidation by Potassium Permanganate : The oxidation of BP-3 by KMnO₄ in aqueous solution has been systematically investigated, showing high degradation efficiency under specific conditions. This presents a promising technique for the removal of benzophenone derivatives from water, highlighting potential applications in developing water purification technologies (Cao et al., 2021).

  • Environmental and Health Concerns : The widespread occurrence of BP-3 in personal care products and its detection in various environmental matrices raise concerns about its impact on human health and aquatic ecosystems. The compound's endocrine-disrupting potential and bioaccumulation in wildlife suggest areas of research focused on assessing and mitigating environmental and health risks associated with benzophenone derivatives (Kim & Choi, 2014).

Advanced Treatment Processes

  • Photoelectro-Fenton Treatment : The sequential treatment combining electrocoagulation and UVA photoelectro-Fenton processes for BP-3 removal in municipal wastewater demonstrates a comprehensive approach to mineralize this pollutant. This underscores the potential for integrating advanced oxidation processes in treating water contaminated with complex organic compounds (Ye et al., 2019).

  • Ferrate(VI) Oxidation : The study on BP-3 oxidation by aqueous ferrate(VI) provides insights into reaction kinetics and efficiency in removing benzophenone derivatives during water treatment. This suggests further exploration of ferrate(VI) as an effective oxidant in environmental applications (Yang & Ying, 2013).

properties

IUPAC Name

(3-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZGZTFPZKDHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643138
Record name (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-piperidinomethyl benzophenone

CAS RN

898792-96-6
Record name (3-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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